molecular formula C20H25N7O2 B7011291 N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide

N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide

Cat. No.: B7011291
M. Wt: 395.5 g/mol
InChI Key: OLNNBEJINOLMIZ-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide is an intriguing compound with diverse applications in the fields of chemistry, biology, and medicine

Properties

IUPAC Name

N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2/c1-13-17(24-25-27(13)15-8-9-21-12-15)20(28)23-18(19-22-10-11-26(19)2)14-4-6-16(29-3)7-5-14/h4-7,10-11,15,18,21H,8-9,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNNBEJINOLMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2CCNC2)C(=O)NC(C3=CC=C(C=C3)OC)C4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To prepare N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide, the following steps are typically involved:

  • Synthesis of the Triazole Ring: One method is by the cyclization of an appropriate hydrazine derivative with a corresponding nitrile.

  • Attachment of the Pyrrolidinyl Group: This can be achieved through a substitution reaction involving a halogenated pyrrolidine and the triazole intermediate.

  • Incorporation of the Methoxyphenyl and Methylimidazolyl Methyl Groups: These groups are generally introduced through nucleophilic substitution reactions, followed by amide formation.

  • Purification and Isolation: The final product is purified using techniques like recrystallization, column chromatography, and possibly HPLC for high purity levels.

Industrial Production Methods: For industrial-scale production, processes are optimized for higher yield and cost-effectiveness. Techniques such as continuous flow reactors, automated synthesizers, and scalable purification systems are often employed. Reaction conditions are meticulously controlled to ensure reproducibility and high efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, primarily affecting the methoxyphenyl and methyl groups.

  • Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially altering its biological activity.

  • Substitution: This compound can participate in substitution reactions at various sites, including the imidazole and pyrrolidinyl groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

  • Reduction: Utilization of reagents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Nucleophiles or electrophiles in the presence of a base or acid catalyst, under ambient or slightly elevated temperatures.

Major Products Formed: The major products depend on the specific reactions. For instance, oxidation can yield hydroxylated derivatives, while reduction might produce more saturated or simplified versions of the compound.

Scientific Research Applications

N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

  • Medicine: Explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and potential anticancer activities.

  • Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: It can interact with various enzymes, receptors, and proteins, modulating their activity.

  • Pathways Involved: It may influence cellular pathways related to inflammation, microbial growth, and cell proliferation, contributing to its diverse biological effects.

Comparison with Similar Compounds

Compared to similar compounds, N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide stands out due to its unique structural combination of functional groups. Similar compounds might include:

  • N-[(4-chlorophenyl)-(1-methylimidazol-2-yl)methyl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide: Similar but with a chlorine substituent.

  • N-[(4-hydroxyphenyl)-(1-methylimidazol-2-yl)methyl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide: Similar but with a hydroxyl group.

Its uniqueness lies in the methoxy group, providing distinct reactivity and potential biological activity.

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